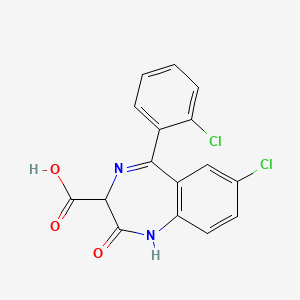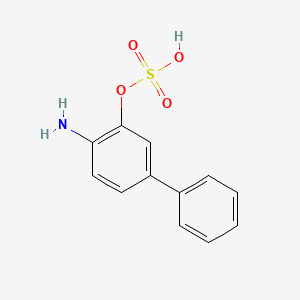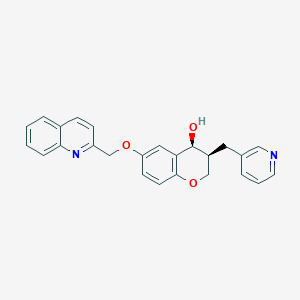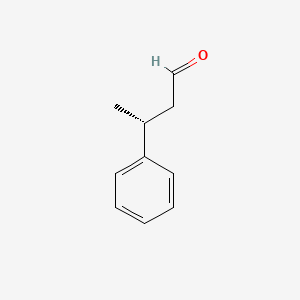
(R)-3-Phenylbutanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Phenylbutanal is an organic compound with the molecular formula C10H12O It is a chiral molecule, meaning it has a non-superimposable mirror image The compound consists of a butanal backbone with a phenyl group attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-3-Phenylbutanal can be synthesized through several methods. One common approach involves the asymmetric reduction of 3-Phenylbut-2-enal using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric excess. Another method involves the use of organometallic reagents, such as Grignard reagents, to add a phenyl group to butanal, followed by purification to isolate the desired enantiomer.
Industrial Production Methods
In industrial settings, ®-3-Phenylbutanal is often produced through catalytic hydrogenation of 3-Phenylbut-2-enal. This process involves the use of metal catalysts, such as palladium or platinum, under controlled temperature and pressure conditions to achieve high yields and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Phenylbutanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ®-3-Phenylbutanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to ®-3-Phenylbutanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Grignard reagents in anhydrous ether under reflux conditions.
Major Products
Oxidation: ®-3-Phenylbutanoic acid.
Reduction: ®-3-Phenylbutanol.
Substitution: Various substituted phenylbutanal derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
®-3-Phenylbutanal has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ®-3-Phenylbutanal involves its interaction with specific molecular targets, such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Phenylbutanal: The enantiomer of ®-3-Phenylbutanal with similar chemical properties but different biological activity.
3-Phenylpropionaldehyde: A structurally similar compound with a shorter carbon chain.
Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.
Uniqueness
®-3-Phenylbutanal is unique due to its chiral nature, which imparts specific stereochemical properties that are crucial in asymmetric synthesis and chiral recognition processes. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
42307-58-4 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(3R)-3-phenylbutanal |
InChI |
InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3/t9-/m1/s1 |
Clé InChI |
MYHGOWDLVRDUFA-SECBINFHSA-N |
SMILES isomérique |
C[C@H](CC=O)C1=CC=CC=C1 |
SMILES canonique |
CC(CC=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


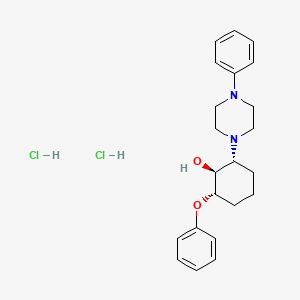
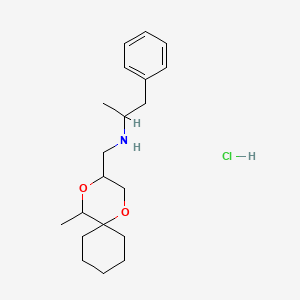
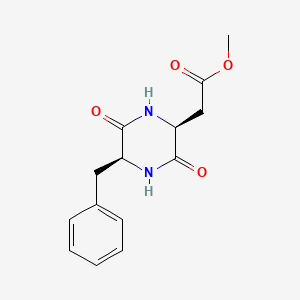
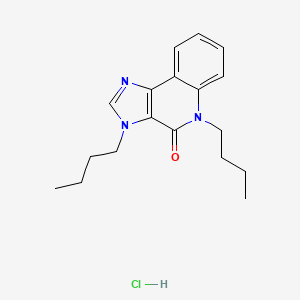

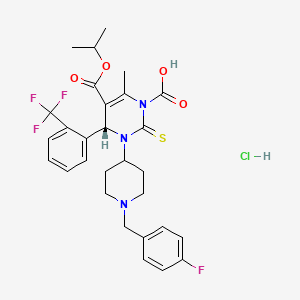
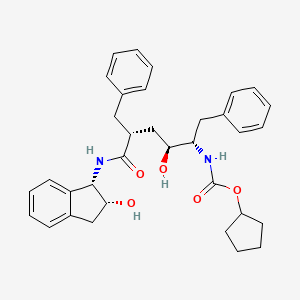
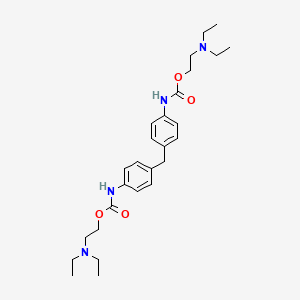
![barium(2+);2-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-5-methylbenzenesulfonate](/img/structure/B15192621.png)
